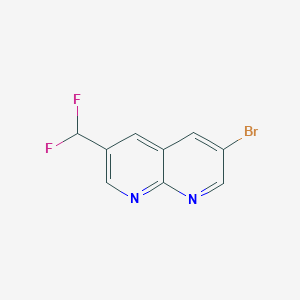![molecular formula C24H30N4O3S B2882092 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476452-11-6](/img/structure/B2882092.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis
A study conducted by Al-Ghulikah et al. (2019) focused on the spectral and quantum chemical analysis of an adamantane-based compound, revealing insights into its equilibrium geometric structure, vibrational IR, Raman spectra, and electronic absorption spectrum through DFT calculations. This research underscores the compound's characteristics of intramolecular charge transfer, laying a foundation for its potential applications in materials science and molecular engineering (Al-Ghulikah et al., 2019).
Structural Analysis and Molecular Docking
The structural analysis of two adamantane derivatives by Al-Wahaibi et al. (2018) explored the effect of fluorine substitution on crystal packing and intermolecular interactions. The study highlighted how the fluorine atom influences the crystal structure and suggested that these derivatives may exhibit inhibitory activity against specific enzymes, indicating their potential in drug development (Al-Wahaibi et al., 2018).
Synthesis and Antiviral Activity
Research by Moiseev et al. (2012) on the synthesis of new adamantane derivatives evaluated their antiviral activity, particularly against the smallpox vaccine virus. This study identified compounds with high anti-smallpox activity, pointing to the significance of adamantane derivatives in developing antiviral agents (Moiseev et al., 2012).
Nanoscale Applications
A study by Li et al. (2003) on nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications demonstrated the potential of adamantane derivatives as nanoscale objects for calibration of AFM tips and as building blocks in nanotechnology (Li et al., 2003).
Antimicrobial and Anti-inflammatory Activity
Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and tested them for antimicrobial and anti-inflammatory activities. This study revealed potent antibacterial activity and good anti-inflammatory effects against carrageenan-induced paw edema in rats, suggesting these compounds' therapeutic potential (Al-Abdullah et al., 2014).
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may continue to explore these applications and develop new synthesis methods for these compounds.
Wirkmechanismus
Target of Action
It is known that adamantane derivatives have been extensively studied for their potential applications in various fields, including as starting materials for the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various applications .
Biochemical Pathways
The high reactivity of adamantane derivatives suggests that they could potentially interact with various biochemical pathways .
Result of Action
Given the potential applications of adamantane derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-2-31-21(29)15-32-23-27-26-20(28(23)19-6-4-3-5-7-19)14-25-22(30)24-11-16-8-17(12-24)10-18(9-16)13-24/h3-7,16-18H,2,8-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCIBNHYCCDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)
![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)
![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

